2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride is a versatile chemical compound with the molecular formula C11H23N·HCl. It is commonly used in scientific research due to its unique properties, which make it ideal for studying molecular interactions and synthesizing new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 2-tert-butylcyclohexanone through the reaction of cyclohexanone with tert-butyl chloride in the presence of a Lewis acid catalyst. This intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to yield 2-Tert-butyl-1-methylcyclohexan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated amines, amides, and sulfonamides.
Scientific Research Applications
2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride is widely used in various fields of scientific research:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butylcyclohexanone
- 1-Methylcyclohexan-1-amine
- 2-Tert-butyl-1-methylcyclohexanol
Uniqueness
2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride is unique due to its combination of a bulky tert-butyl group and a methylamine moiety on a cyclohexane ring. This structure imparts distinct steric and electronic properties, making it a valuable compound for studying molecular interactions and designing new chemical entities.
Properties
IUPAC Name |
2-tert-butyl-1-methylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-10(2,3)9-7-5-6-8-11(9,4)12;/h9H,5-8,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGUNUUKTMPYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.